![molecular formula C23H15ClN2O4 B12584156 Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- CAS No. 647852-96-8](/img/structure/B12584156.png)
Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzamide core, substituted with a 2-chloro group, a 4-(2-naphthalenyloxy)phenyl group, and a 5-nitro group. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the direct condensation of carboxylic acids and amines. For Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-, the process may involve multiple steps, including the chlorination of benzamide and subsequent reactions with naphthalenyloxy and nitro groups under controlled conditions. A green, rapid, and efficient pathway for the preparation of benzamide derivatives involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Industrial production of such complex benzamide derivatives often requires advanced techniques and catalysts to ensure high yield and purity. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, provides active sites for the synthesis and allows for a reusable and eco-friendly process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-substituted benzamides, while reduction may produce amine-substituted derivatives.
Applications De Recherche Scientifique
Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzamide derivatives, such as:
- N-(4-Bromo-phenyl)-2-chloro-benzamide
- 2-chloro-N-[4-(4-methylpiperazino)phenyl]benzamide
- 4-Chloro-N-(2-chloroethyl)benzamide
Uniqueness
Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-naphthalenyloxy group and the 5-nitro group differentiates it from other benzamide derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities.
Propriétés
Numéro CAS |
647852-96-8 |
|---|---|
Formule moléculaire |
C23H15ClN2O4 |
Poids moléculaire |
418.8 g/mol |
Nom IUPAC |
2-chloro-N-(4-naphthalen-2-yloxyphenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C23H15ClN2O4/c24-22-12-8-18(26(28)29)14-21(22)23(27)25-17-6-10-19(11-7-17)30-20-9-5-15-3-1-2-4-16(15)13-20/h1-14H,(H,25,27) |
Clé InChI |
IMFCIGCQIDHDQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



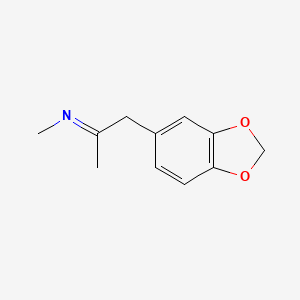
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide](/img/structure/B12584090.png)
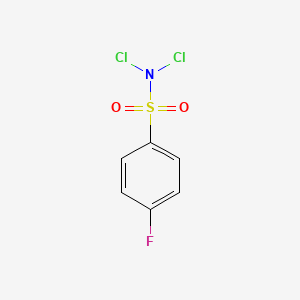
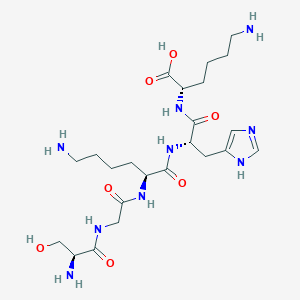
propanedinitrile](/img/structure/B12584108.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)
![Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane](/img/structure/B12584131.png)
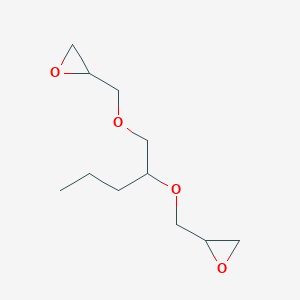
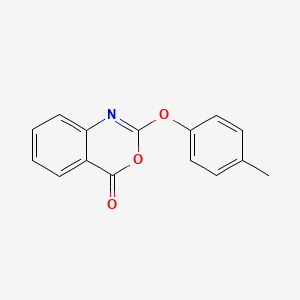
![2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-](/img/structure/B12584150.png)
![Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1)](/img/structure/B12584165.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-naphthalen-1-ylurea](/img/structure/B12584166.png)

